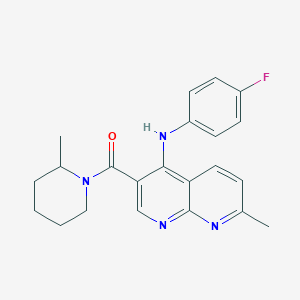
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The purpose of
科学的研究の応用
Synthesis and Antimicrobial Evaluation
A series of acetamide derivatives, including structures related to N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)acetamide, were synthesized and evaluated for their antimicrobial activity. These compounds demonstrated variable antimicrobial effects against selected microbial species, with certain derivatives showing significant potency. This highlights the potential application of such compounds in developing new antimicrobial agents. The structural elucidation of these compounds was achieved through various spectroscopic methods, underscoring the chemical diversity and biological relevance of acetamide derivatives in antimicrobial research (Gul et al., 2017).
Radical Scavenging Activity
The radical scavenging properties of certain bromophenyl acetamide derivatives have been studied, providing insights into their potential as antioxidant agents. Through a combination of in vitro assays and quantum chemistry calculations, these compounds have been found to exhibit potent free radical scavenging activities, comparable to known antioxidants. This research suggests the utility of acetamide derivatives in developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Boudebbous et al., 2021).
Analgesic and Anti-inflammatory Activities
Research into the pharmacological properties of bromophenyl acetamide derivatives has uncovered significant analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents that could offer improved treatment options for pain and inflammation. The evaluation of these compounds' efficacy and safety profiles is an important step in exploring their potential for clinical use (Gopa et al., 2001).
Antifungal Agents
A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified compounds with broad-spectrum antifungal properties. These compounds exhibit fungicidal activity against Candida and Aspergillus species, showing promise for the development of new antifungal treatments. The modification of the morpholin-3-yl acetamide core structure has led to derivatives with improved plasmatic stability and in vitro antifungal activity, marking a significant advance in antifungal drug development (Bardiot et al., 2015).
Structural Studies and Properties
The structural aspects and properties of acetamide derivatives have been extensively studied, revealing their ability to form complex structures with potential application in material science and drug design. These studies provide valuable information on the molecular interactions and stability of acetamide compounds, contributing to the understanding of their chemical and physical properties (Karmakar et al., 2007).
作用機序
Target of Action
The exact targets of these compounds are unknown without specific study data. The presence of a naphthyridine core in the first compound suggests it might interact with dna or rna, as naphthyridines are known to intercalate into nucleic acids . The second compound contains a phthalazine ring, which is found in various bioactive molecules, suggesting it might have diverse potential targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a piperidine ring in the first compound might influence its absorption and distribution, as piperidine is a common motif in bioactive compounds and drugs .
特性
IUPAC Name |
[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-14-6-11-18-20(26-17-9-7-16(23)8-10-17)19(13-24-21(18)25-14)22(28)27-12-4-3-5-15(27)2/h6-11,13,15H,3-5,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJCJRZPWWOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

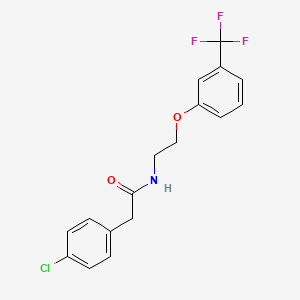
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)
![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)
![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)
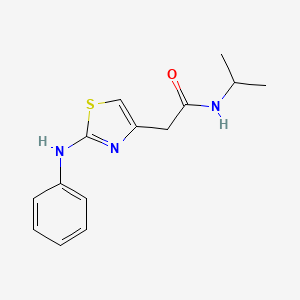

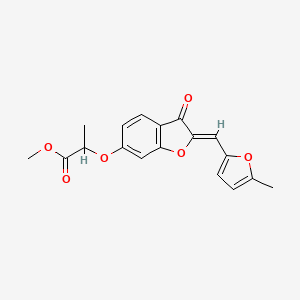
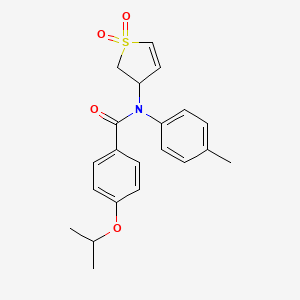
![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)
![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)